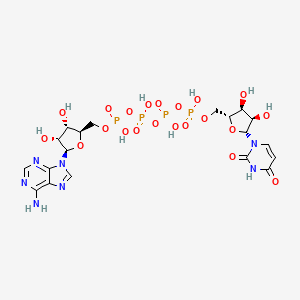

Adenosine(5')tetraphosphate Uridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adenosine 5’-tetraphosphate (Ap4 or ATPP) is a nucleotide. It is produced from ATP and triphosphate (P3) through the action of acetyl-CoA synthetase . Acetyl-CoA synthetase also produces adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) . Uridine Adenosine Tetraphosphate (Up4A) has been identified as a novel and potent endothelium-derived contracting factor .

Synthesis Analysis

The synthesis of Adenosine 5’-tetraphosphate involves the action of acetyl-CoA synthetase on ATP and triphosphate (P3). This process also results in the production of adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .Molecular Structure Analysis

The molecular formula of Adenosine 5’-tetraphosphate is C10H17N5O16P4. It has an average mass of 587.161 Da and a monoisotopic mass of 586.962097 Da . The effect of protonation on the ATP structure and its spectral properties has been studied, providing structure-property relationships at atomistic resolution .Chemical Reactions Analysis

Adenosine 5’-tetraphosphate reacts with water to produce ATP and phosphate . The dinucleotide uridine adenosine tetraphosphate (Up4A) was identified as a novel potent endothelium-derived contracting factor .Physical And Chemical Properties Analysis

Adenosine 5’-tetraphosphate has a chemical formula of C10H17N5O16P4 and a molar mass of 587.160 g·mol−1 . It is a very stable material in crystalline form and in neutral aqueous solutions .作用機序

Adenosine 5’-tetraphosphate (ATPP) has been found to play physiological roles in some mammals. In rabbits, ATPP is a constituent of aqueous humor, where it was found to reduce the intraocular pressure . In rats, ATPP has been suggested to play a regulatory role in the aorta . Uridine Adenosine Tetraphosphate (Up4A) has been identified as a novel and potent endothelium-derived contracting factor .

Safety and Hazards

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O21P4/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(44-18)4-42-49(35,36)46-51(39,40)47-50(37,38)45-48(33,34)41-3-7-11(28)13(30)17(43-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWZBTIGCZHWBW-KPKSGTNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O21P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10527-48-7 |

Source

|

| Record name | Adenosine(5')tetraphosphate uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)